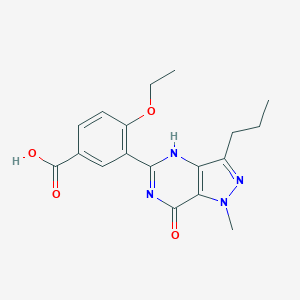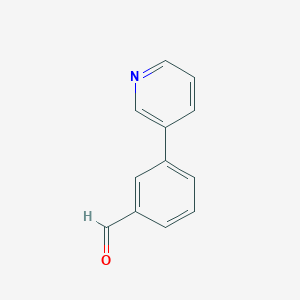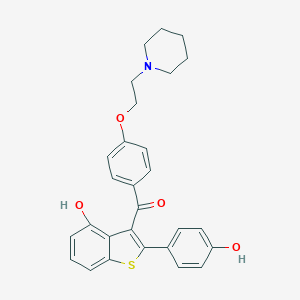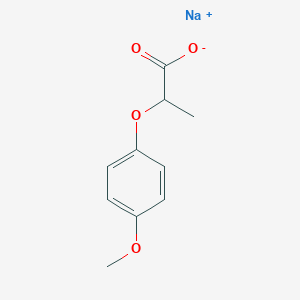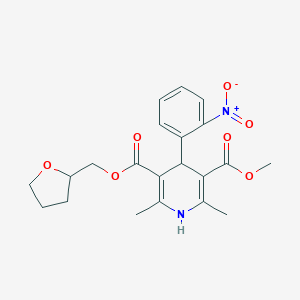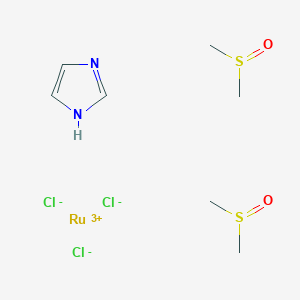
Trichlorobis(dimethylsulfoxide)imidazoleruthenium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorobis(dimethylsulfoxide)imidazoleruthenium(III), commonly known as Ru(Im)Cl3(DMSO)2, is a coordination complex of ruthenium with imidazole and dimethyl sulfoxide as ligands. It has gained significant attention in recent years due to its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research.
Mécanisme D'action
The mechanism of action of Ru(Im)Cl3(DMSO)2 as an anticancer agent involves its ability to interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that Ru(Im)Cl3(DMSO)2 has low toxicity towards normal cells, making it a promising candidate for cancer treatment. It has also been found to exhibit antioxidant properties and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ru(Im)Cl3(DMSO)2 in lab experiments include its high stability, solubility in polar solvents, and ease of synthesis. However, its high cost and potential toxicity towards certain cell lines may limit its use in some experiments.
Orientations Futures
Future research on Ru(Im)Cl3(DMSO)2 could focus on its potential applications in other scientific research fields, such as materials science and environmental chemistry. Additionally, further studies could be conducted to investigate its mechanism of action as an anticancer agent and to explore its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of Ru(Im)Cl3(DMSO)2 involves the reaction of ruthenium trichloride hydrate with imidazole and dimethyl sulfoxide in a suitable solvent under controlled conditions. The resulting product is a dark red crystalline powder that is soluble in polar solvents.
Applications De Recherche Scientifique
Ru(Im)Cl3(DMSO)2 has been extensively studied for its potential applications in various scientific research fields. In catalysis, it has been found to exhibit excellent catalytic activity in various organic transformations, including oxidation, reduction, and hydrogenation reactions.
In electrochemistry, Ru(Im)Cl3(DMSO)2 has been used as a redox-active mediator in electrochemical systems, such as fuel cells and batteries.
In biomedical research, Ru(Im)Cl3(DMSO)2 has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
141624-71-7 |
|---|---|
Nom du produit |
Trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |
Formule moléculaire |
C7H16Cl3N2O2RuS2 |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride |
InChI |
InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
UWISOYRVSMYUPP-UHFFFAOYSA-K |
SMILES |
CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonymes |
mer-RuCl3(DMSO)2Im trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



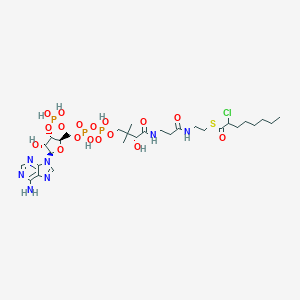
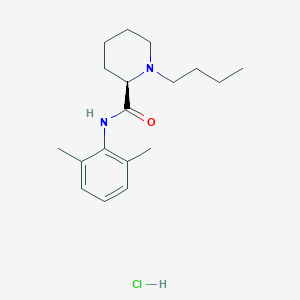
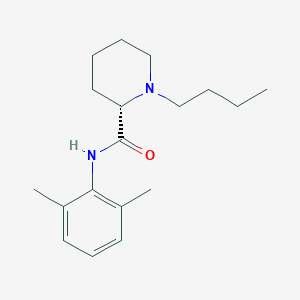
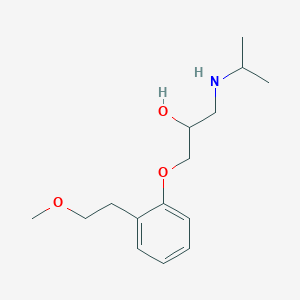
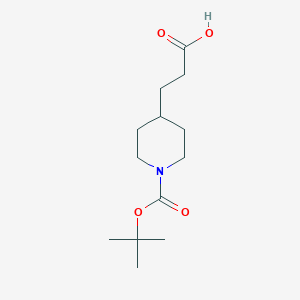
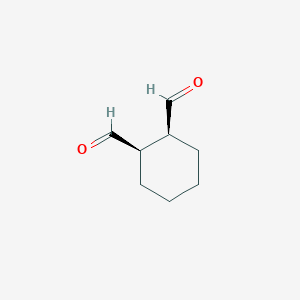
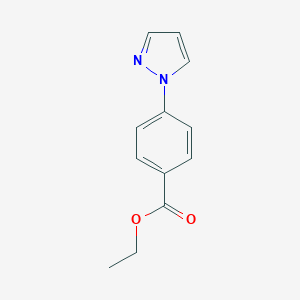
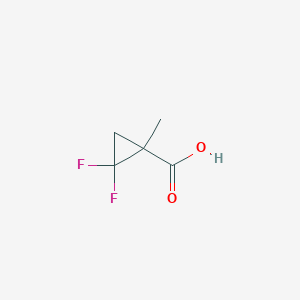
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
